(3-Ethoxy-4-methylisoxazol-5-yl)methanol

Beschreibung

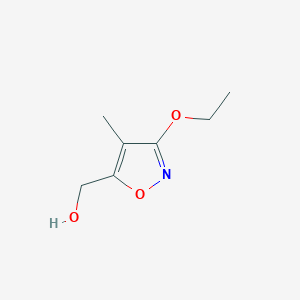

(3-Ethoxy-4-methylisoxazol-5-yl)methanol is an isoxazole derivative characterized by a hydroxylmethyl group at position 5, an ethoxy group at position 3, and a methyl substituent at position 4 of the isoxazole ring. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom, often utilized in pharmaceuticals and agrochemicals due to their stability and bioactivity . This compound’s molecular formula is C₈H₁₁NO₃ (based on structural analogs in the evidence), with a molar mass of 169.18 g/mol. Its synthesis typically involves cyclization reactions or functional group modifications, as seen in related isoxazole derivatives .

Eigenschaften

IUPAC Name |

(3-ethoxy-4-methyl-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-3-10-7-5(2)6(4-9)11-8-7/h9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUHZMMTVNTBEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC(=C1C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441656 | |

| Record name | 5-Isoxazolemethanol, 3-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166180-69-4 | |

| Record name | 5-Isoxazolemethanol, 3-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to substituted isoxazoles .

Industrial Production Methods

Industrial production of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal catalysts such as AuCl3 and CuCl is common in industrial settings due to their efficiency and reliability .

Analyse Chemischer Reaktionen

Types of Reactions

5-Isoxazolemethanol, 3-ethoxy-4-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.

Reduction: Reduction reactions can convert the compound into different functionalized isoxazoles.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common reagents include CuCl and other metal catalysts.

Reduction: Reducing agents such as hydrazine hydrate are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include substituted isoxazoles, oximes, and other functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

5-Isoxazolemethanol, 3-ethoxy-4-methyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound exhibits biological activities and is studied for its potential therapeutic effects.

Medicine: It is explored for its potential use in drug discovery and development.

Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following table summarizes key structural and physicochemical differences between (3-Ethoxy-4-methylisoxazol-5-yl)methanol and related compounds:

Key Observations :

- Substituent Position and Bioactivity: The position of substituents significantly impacts bioactivity. For example, this compound lacks aromatic phenyl groups, reducing steric hindrance compared to analogs like (3-(4-Ethoxyphenyl)-5-methylisoxazol-4-yl)methanol, which may enhance its solubility .

- Functional Groups: The hydroxylmethyl group in this compound provides a site for further derivatization (e.g., esterification), similar to the acetate derivatives in .

- Agrochemical vs. Pharmaceutical Use : Compounds with aryl groups (e.g., phenyl or chlorophenyl) are more common in pharmaceutical research, while simpler alkyl-substituted isoxazoles (e.g., the target compound) are often intermediates in agrochemical synthesis .

Physicochemical Properties

- Solubility: Alkyl-substituted isoxazoles like this compound exhibit higher aqueous solubility compared to aryl-substituted analogs due to reduced hydrophobicity .

- Thermal Stability : Methyl and ethoxy groups enhance thermal stability, as demonstrated by the solid-state characterization of related compounds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.